1,2-Diacetyl-3,5-dibenzoyl-d-ribose
Overview
Description
1,2-Diacetyl-3,5-dibenzoyl-d-ribose is a ribose-derived compound that has garnered attention in scientific research due to its versatile applications. This compound is particularly significant in the synthesis of nucleosides, which are essential components in various biological processes and pharmaceutical applications .
Mechanism of Action
Target of Action
The primary target of 1,2-Diacetyl-3,5-dibenzoyl-d-ribose is the hydroxyl groups on ribofuranose . This compound is commonly used as a protecting group for these hydroxyl groups, allowing for precise control of chemical reactions in organic synthesis .
Mode of Action
This compound interacts with its targets by acting as a protecting group. It binds to the hydroxyl groups on ribofuranose, preventing them from participating in unwanted reactions during organic synthesis . This ensures that the desired reactions can proceed without interference.
Biochemical Pathways
The compound plays a significant role in the synthesis of nucleosides and nucleotides . It is used in the silyl-Hilbert–Johnson reaction, where it is reacted with Trimethylsilyl trifluoromethanesulfonate (TMSOTf) and then deprotected by an acid or base to form a pure artificial nucleotide .
Pharmacokinetics
It is sparingly soluble in water but readily soluble in most organic solvents such as ethanol, acetone, and chloroform .
Result of Action
The primary result of the action of this compound is the successful synthesis of nucleosides and nucleotides . These are essential components of DNA and RNA, and their synthesis is a critical step in many biological processes.
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the compound is typically used in reactions that are carried out at specific temperatures . Additionally, the compound’s stability can be affected by the pH of the environment, as it can be deprotected by an acid or base .
Biochemical Analysis
Biochemical Properties
1,2-Diacetyl-3,5-dibenzoyl-d-ribose plays a significant role in biochemical reactions, particularly in the synthesis of nucleosides. It interacts with enzymes such as ribofuranose and acetyltransferases, which facilitate the acetylation and benzoylation processes. These interactions are crucial for the formation of stable nucleoside analogs, which are essential in various biochemical and pharmaceutical applications .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the synthesis of nucleotides, which are vital for DNA and RNA production. This compound can modulate cell function by altering the availability of nucleotides, thereby impacting cell proliferation and differentiation.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. It binds to ribofuranose and acetyltransferases, facilitating the acetylation and benzoylation of ribose molecules. These modifications are essential for the stability and functionality of nucleoside analogs, which play a critical role in various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH. Long-term studies have shown that it can maintain its biochemical activity for extended periods under optimal storage conditions. Degradation can occur if exposed to unfavorable conditions, impacting its efficacy in biochemical reactions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to enhance nucleotide synthesis and improve cellular function. At higher doses, it can exhibit toxic effects, leading to cellular damage and adverse physiological responses. These threshold effects highlight the importance of dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to nucleotide synthesis. It interacts with enzymes such as ribofuranose and acetyltransferases, which facilitate its conversion into nucleoside analogs. These metabolic pathways are crucial for maintaining cellular homeostasis and supporting various biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These molecules facilitate its uptake and localization within cellular compartments, ensuring its availability for biochemical reactions. The compound’s distribution is influenced by factors such as concentration gradients and cellular demand .
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. It is primarily found in the cytoplasm and nucleus, where it participates in nucleotide synthesis and other biochemical processes. The compound’s localization is directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diacetyl-3,5-dibenzoyl-d-ribose typically involves multiple steps. One common method includes the protection of D-ribose with acetonide to form 2,3-oxy-isopropylidene-1-oxy-methyl-D-ribose. This intermediate is then reduced using potassium borohydride and subsequently hydrolyzed to yield 1-oxy-methyl-5-deoxy-D-ribose. The final step involves acetylation to produce 1,2,3-triacetyl-5-deoxy-D-ribose .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process includes the use of thionyl chloride and methyl alcohol for initial reactions, followed by the addition of ethyl acetate, pyridine, and potassium carbonate. The mixture is then heated, and benzyl chloride is added intermittently. The final product is obtained through recrystallization and isolation methods .
Chemical Reactions Analysis
Types of Reactions
1,2-Diacetyl-3,5-dibenzoyl-d-ribose undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as sodium borohydride.
Substitution reagents: Such as benzyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1,2-Diacetyl-3,5-dibenzoyl-d-ribose has diverse applications in scientific research, including:
Chemistry: Used in the synthesis of nucleosides and nucleotides.
Biology: Studied for its role in various biological processes.
Medicine: Investigated for its potential in drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 1,2-Diacetyl-3,5-dibenzoyl-d-ribose include:
1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: Another ribose-derived compound used in nucleoside synthesis.
1,2,3-Triacetyl-5-deoxy-D-ribose: Used in the synthesis of capecitabine, a cancer therapy drug.
Uniqueness
This compound is unique due to its specific acetyl and benzoyl protection groups, which provide stability and specificity in nucleoside synthesis. This makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
(4,5-diacetyloxy-3-benzoyloxyoxolan-2-yl)methyl benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O9/c1-14(24)29-20-19(32-22(27)17-11-7-4-8-12-17)18(31-23(20)30-15(2)25)13-28-21(26)16-9-5-3-6-10-16/h3-12,18-20,23H,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBWABGIQGRNBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC1OC(=O)C)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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